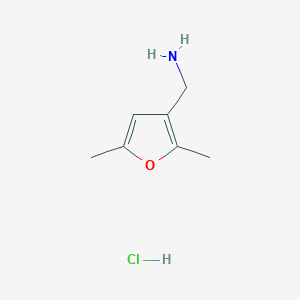

(2,5-Dimethylfuran-3-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c1-5-3-7(4-8)6(2)9-5;/h3H,4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWAAZTWCWKTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306604-69-2 | |

| Record name | 3-Furanmethanamine, 2,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306604-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Aminomethylation via Mannich-Type Reaction

One common approach involves reacting 2,5-dimethylfuran derivatives bearing aldehyde or chloromethyl functional groups with ammonia or amine sources under acidic conditions to introduce the aminomethyl group at the 3-position. This is often followed by salt formation with hydrochloric acid.

- For example, 5-(chloromethyl)furfural derivatives can be converted to dialkylfurans by catalytic hydrogenation under mild conditions, yielding intermediates that can be aminated to form the methanamine substituent. Though this patent focuses on dialkylfurans, the methodology is adaptable to introduce aminomethyl groups on the furan ring.

Reduction of Nitro or Amino-Substituted Furans

Another approach involves synthesizing 3-nitro or 3-amino substituted 2,5-dimethylfurans, which are then reduced to the corresponding aminomethyl derivatives. Lithium aluminium hydride (LiAlH4) reductions have been reported for related furan derivatives, although this reagent is expensive and hazardous.

Reaction of Furfuryl Alcohol Derivatives with Amines

Published procedures for related compounds such as 5-dimethylaminomethyl-2-furanmethanol involve reacting 2-furanmethanol (furfuryl alcohol) with dimethylamine hydrochloride and formaldehyde or paraformaldehyde. This reaction proceeds via a Mannich-type mechanism to introduce the aminomethyl group.

- In these processes, hydrogen chloride gas is bubbled through a cooled solution of bis(dimethylamino)methane and 2-furanmethanol in dichloromethane, allowing the formation of the aminomethylated product, which is then converted to the hydrochloride salt by acidification.

- The product isolation involves basification, extraction with ethyl acetate, drying, concentration, and distillation to obtain pure aminomethylfurans.

Advantages of Current Methods

- The Mannich-type reactions and catalytic hydrogenations can be performed under mild conditions, often at or below room temperature, improving safety and scalability.

- Avoidance of toxic reagents such as halides and formaldehyde in some protocols reduces the formation of harmful impurities like halomethyl ethers.

- Selective hydrogenation using supported precious metal catalysts (e.g., palladium on carbon) enables high yields of desired furan derivatives with minimal side products.

Comparative Data Table of Preparation Methods

Notes on Isolation and Purification

- The hydrochloride salt formation is typically achieved by bubbling hydrogen chloride gas into the reaction mixture or by acidifying the amine-containing intermediate.

- Purification often involves solvent extraction, drying over anhydrous agents, concentration, and distillation under reduced pressure.

- Avoidance of halide ions and formaldehyde in some methods prevents formation of halomethyl ether impurities, which are potentially harmful.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylfuran-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

(2,5-Dimethylfuran-3-yl)methanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential therapeutic applications, such as drug development.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

Dopamine Hydrochloride (CAS 62-31-7)

- Structure : A phenethylamine derivative with a catechol (3,4-dihydroxyphenyl) group and an ethylamine side chain.

- Key Differences :

- Dopamine features a benzene ring with hydroxyl groups, whereas the target compound has a furan ring with methyl substituents.

- The ethylamine chain in dopamine may enhance receptor binding in biological systems compared to the shorter methanamine group in the target compound.

- Applications : Clinically used as a neurotransmitter and vasopressor .

- Safety : Classified under GHS 1.1 with specific handling precautions (e.g., avoiding eye/skin contact) .

2,5-Dimethoxyphenethylamine Hydrochloride (CAS 3166-74-3)

- Structure : A phenethylamine with methoxy groups at the 2- and 5-positions on a benzene ring.

- Key Differences :

- The methoxy groups increase lipophilicity compared to the methyl groups on the furan ring in the target compound.

- The benzene ring in this compound is more chemically stable than the oxygen-containing furan ring.

- Regulatory Status : Subject to consumption analysis in industrial and research sectors .

Dimethylamine Hydrochloride (CAS 506-59-2)

- Structure : A simple aliphatic amine salt (N-methyl methanamine hydrochloride).

- Key Differences :

- Lacks an aromatic or heterocyclic ring, resulting in lower molecular complexity.

- Likely higher water solubility due to the absence of bulky substituents.

- Applications : Industrial uses, including chemical synthesis .

(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS 71697-89-7)

- Structure : A diamine with an amide group and a pentanamide backbone.

- Key Differences :

- Safety: Limited toxicological data available; precautions include avoiding inhalation .

Key Research Findings

Ring Stability : Furan rings (target compound) are less thermally stable than benzene rings (e.g., 2,5-dimethoxyphenethylamine), which may limit high-temperature applications .

Lipophilicity : Methyl groups on the furan ring may enhance lipid solubility compared to polar hydroxyl or methoxy groups, influencing bioavailability .

Biological Activity

(2,5-Dimethylfuran-3-yl)methanamine hydrochloride is a compound derived from 2,5-dimethylfuran, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and other relevant pharmacological aspects.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

- Chemical Formula : C8H12ClN

- Molecular Weight : Approximately 175.64 g/mol

This compound features a furan ring substituted with a methanamine group, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have shown that the compound can induce cell death in cancer cell lines. For instance, in A549 lung cancer cells, treatment with this compound resulted in increased reactive oxygen species (ROS) levels and apoptosis .

Table 2: Cytotoxic Effects on A549 Cells

| Treatment | Cell Viability (%) | ROS Level (Relative Fluorescence Units) |

|---|---|---|

| Control | 100 | 100 |

| Compound (10 µM) | 70 | 150 |

| Compound (20 µM) | 50 | 250 |

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical metabolic processes. The compound likely induces oxidative stress in cells, leading to increased apoptosis rates .

Case Studies

- Antimicrobial Efficacy : A study conducted on various strains of bacteria demonstrated that the compound effectively inhibited growth at low concentrations, supporting its potential use as an antimicrobial agent in clinical settings.

- Cancer Cell Line Studies : In vitro studies on A549 cells showed that the compound significantly reduced cell viability and increased apoptotic markers compared to control groups. This suggests potential therapeutic applications in cancer treatment .

Q & A

Q. What are the established synthetic protocols for (2,5-Dimethylfuran-3-yl)methanamine hydrochloride, and how are reaction conditions optimized to enhance yield and purity?

- Methodological Answer : The synthesis typically involves functionalization of the furan ring followed by amine introduction and HCl salt formation. For example, starting with 2,5-dimethylfuran-3-carbaldehyde, reductive amination (using NaBH or H/Pd-C) can yield the primary amine, which is then treated with HCl to form the hydrochloride salt. Key parameters include:

- Solvent selection : Aqueous HCl (as in memantine hydrochloride synthesis ) ensures protonation and salt stability.

- Temperature control : Reflux conditions (~100°C) enhance reaction efficiency.

- Purification : Recrystallization from ethanol/water mixtures improves purity.

Monitoring via TLC or HPLC ensures intermediate tracking .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR spectroscopy : H NMR identifies methyl groups (δ 2.2–2.4 ppm) and furan protons (δ 6.0–6.5 ppm). C NMR confirms the amine-bound carbon (δ 40–50 ppm) .

- IR spectroscopy : N-H stretches (~3200 cm) and C-N vibrations (~1250 cm) validate the amine hydrochloride structure.

- Mass spectrometry (MS) : ESI-MS detects the molecular ion [M+H] at m/z 142.1 (CHNO) .

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in HO/MeCN) assesses purity (>97%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability profiles of this compound across different solvents?

- Methodological Answer : Discrepancies often arise from impurities or measurement conditions. To address this:

- Standardized solubility assays : Use gravimetric analysis (saturated solutions filtered and dried) in solvents like water, ethanol, or DMSO at 25°C.

- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring identify hydrolysis or oxidation byproducts .

- Purity verification : NMR or elemental analysis ensures sample integrity before testing .

Q. What computational chemistry approaches are employed to predict the reactivity and interaction mechanisms of this compound in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. PubChem’s InChI data (e.g., InChI=1S/CHNO.ClH ) informs molecular geometry optimization.

- Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., GPCRs or enzymes). Validation via in vitro binding assays (e.g., radioligand displacement) confirms predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.